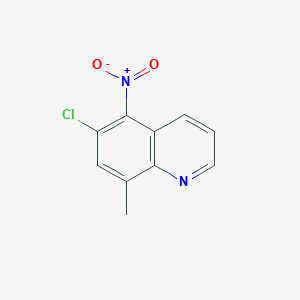
1-tert-Butyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-tert-Butyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group at the first position and a hydroxyl group at the fourth position
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-1H-pyrazol-4-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Wirkmechanismus
Target of Action
The primary targets of 1-tert-Butyl-1H-pyrazol-4-ol are inflammatory mediators such as NO and PGE 2 and cytokines like TNF-α, IL-6, IL-1β . These targets play a crucial role in the inflammatory response, which is a key part of the body’s immune response.
Mode of Action
This compound interacts with its targets by inhibiting their production in LPS-induced RAW264.7 macrophage cells . This interaction results in a decrease in the inflammatory response, as these mediators and cytokines are key players in inflammation .
Biochemical Pathways
The compound affects the inflammatory pathways in the body. When the body encounters a pathogen, cells like macrophages release inflammatory mediators and cytokines. By inhibiting the production of these substances, this compound can effectively reduce inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of inflammatory mediators and cytokines suggests that it is able to reach its targets effectively .
Result of Action
The result of the action of this compound is a reduction in inflammation . By inhibiting the production of inflammatory mediators and cytokines, the compound can alleviate the symptoms of inflammation, such as redness, swelling, and pain .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, the compound’s efficacy may be affected by factors such as the presence of other substances, the pH of the environment, and the temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the reaction of tert-butylhydrazine with 1,3-dicarbonyl compounds under acidic conditions, followed by cyclization to form the pyrazole ring. Another method includes the condensation of tert-butylhydrazine with β-ketoesters, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrazolone derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-1H-pyrazole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-tert-Butyl-3-methyl-1H-pyrazole: Contains a methyl group at the third position, altering its chemical properties and reactivity.
1-tert-Butyl-4-chloro-1H-pyrazole: Substituted with a chlorine atom at the fourth position, affecting its electronic properties.
Uniqueness: 1-tert-Butyl-1H-pyrazol-4-ol is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
1-tert-butylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZBOIKXWYBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517326 | |
| Record name | 1-tert-Butyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78242-24-7 | |
| Record name | 1-(1,1-Dimethylethyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


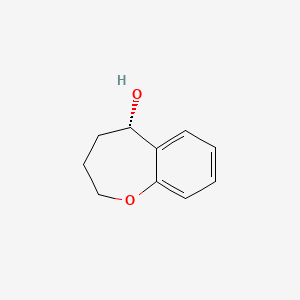
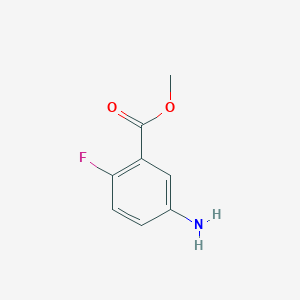

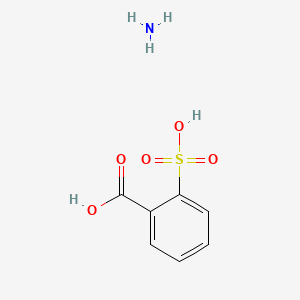
![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

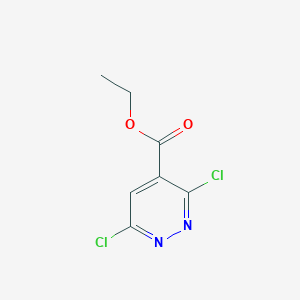
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)

